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Compound of Interest

Compound Name: N-ethylcyclopentanamine

Cat. No.: B2991286 Get Quote

Foreword
In the landscape of modern chemical synthesis and drug discovery, the strategic selection of

molecular building blocks is paramount to the successful development of novel chemical

entities. Secondary amines, in particular, represent a cornerstone of medicinal chemistry and

materials science, offering a versatile scaffold for the introduction of diverse functionalities.

Among these, N-ethylcyclopentanamine emerges as a compound of significant interest due

to its unique combination of a sterically accessible secondary amine and a lipophilic cyclopentyl

moiety. This guide provides an in-depth technical overview of N-ethylcyclopentanamine, from

its fundamental properties and synthesis to its characterization, reactivity, and potential

applications, tailored for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical
Properties
N-Ethylcyclopentanamine (CAS No. 45592-46-9) is a secondary amine characterized by a

cyclopentyl ring and an ethyl group attached to a central nitrogen atom.[1][2] This structure

imparts a balance of hydrophobicity and reactivity, making it a valuable intermediate in organic

synthesis.

Table 1: Physicochemical Properties of N-Ethylcyclopentanamine
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Property Value Source

Molecular Formula C₇H₁₅N PubChem[1]

Molecular Weight 113.20 g/mol PubChem[1]

Appearance Colorless to light yellow liquid ChemicalBook[3]

Boiling Point 119-120 °C (at 29 Torr) ChemicalBook[3]

Density 0.84 ± 0.1 g/cm³ (Predicted) ChemicalBook[3]

pKa 11.12 ± 0.20 (Predicted) ChemicalBook[3]

SMILES CCNC1CCCC1 PubChem[1]

InChIKey
SRTHFWNTKVOSBA-

UHFFFAOYSA-N
PubChem[1]

Synthesis of N-Ethylcyclopentanamine: The
Reductive Amination Pathway
The most direct and widely employed method for the synthesis of N-ethylcyclopentanamine is

the reductive amination of cyclopentanone with ethylamine.[4][5] This one-pot reaction is highly

efficient and proceeds through the formation of an intermediate imine or enamine, which is then

reduced in situ to the desired secondary amine.[6] The choice of reducing agent is critical to the

success of the reaction, with milder reagents being preferred to avoid the reduction of the

starting ketone.
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Caption: Reductive Amination Workflow for N-Ethylcyclopentanamine Synthesis.

Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the synthesis of N-ethylcyclopentanamine.

The causality behind the choice of reagents lies in their selectivity and efficiency. Sodium

triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive

aminations as it does not readily reduce the starting ketone. The weakly acidic conditions

(acetic acid) catalyze the formation of the imine intermediate.

Materials:

Cyclopentanone
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Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) as solvent

Acetic Acid (glacial)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add

cyclopentanone (1.0 eq.). Dissolve the ketone in DCE or DCM (approximately 5-10 mL per

mmol of ketone).

Addition of Amine and Acid: Add ethylamine (1.0-1.2 eq.) to the stirred solution, followed by

the addition of a catalytic amount of acetic acid (0.1 eq.).

Formation of Imine: Stir the mixture at room temperature for 20-30 minutes to allow for the

formation of the imine intermediate.

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-

wise over 10-15 minutes. The reaction is mildly exothermic.

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the

progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS) until the starting material is consumed.

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution

until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the

aqueous layer with DCM (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or

Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain

the crude product.

Final Purification: The crude N-ethylcyclopentanamine can be further purified by fractional

distillation under reduced pressure to yield the pure product.

Spectroscopic Characterization
Accurate structural elucidation is critical for the validation of synthesized compounds. The

following sections detail the expected spectroscopic data for N-ethylcyclopentanamine.

Mass Spectrometry (MS)
The electron ionization mass spectrum of N-ethylcyclopentanamine is characterized by a

molecular ion peak (M⁺) at m/z = 113, corresponding to its molecular weight.[2] The

fragmentation pattern is consistent with the structure of an N-alkylated cyclopentylamine.

Table 2: Key Mass Spectrometry Fragments for N-Ethylcyclopentanamine

m/z Interpretation

113 Molecular ion [M]⁺

98 Loss of a methyl group ([M-CH₃]⁺)

84 Loss of an ethyl group ([M-C₂H₅]⁺)

70 Fragmentation of the cyclopentyl ring

56 Further fragmentation

Data obtained from the NIST WebBook.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum for N-ethylcyclopentanamine is not readily

found, the expected chemical shifts and multiplicities can be predicted based on the molecular

structure and data from analogous compounds.
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¹H NMR (Proton NMR):

Ethyl Group (CH₂): A quartet is expected around 2.5-2.7 ppm due to coupling with the

adjacent methyl protons.

Ethyl Group (CH₃): A triplet is expected around 1.0-1.2 ppm due to coupling with the adjacent

methylene protons.

Cyclopentyl Group (CH-N): A multiplet is expected around 2.8-3.1 ppm.

Cyclopentyl Group (CH₂): Overlapping multiplets are expected in the range of 1.3-1.8 ppm.

Amine Proton (NH): A broad singlet is expected, with a chemical shift that can vary

depending on the solvent and concentration (typically 1.0-2.0 ppm).

¹³C NMR (Carbon NMR):

Ethyl Group (CH₂): A signal is expected around 45-50 ppm.

Ethyl Group (CH₃): A signal is expected around 14-16 ppm.

Cyclopentyl Group (CH-N): A signal is expected around 58-62 ppm.

Cyclopentyl Group (CH₂ adjacent to CH-N): Signals are expected around 32-35 ppm.

Cyclopentyl Group (other CH₂): A signal is expected around 23-25 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the

molecule.

Table 3: Predicted IR Absorption Bands for N-Ethylcyclopentanamine
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Wavenumber (cm⁻¹) Vibration Functional Group

3300-3500 (broad) N-H stretch Secondary Amine

2960-2850 C-H stretch
Aliphatic (Cyclopentyl and

Ethyl)

1470-1450 C-H bend Aliphatic

1180-1020 C-N stretch Aliphatic Amine

The presence of a broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the

N-H stretch in a secondary amine, often broadened due to hydrogen bonding.[7] The strong

absorptions in the 2850-2960 cm⁻¹ range correspond to the C-H stretching vibrations of the

cyclopentyl and ethyl groups.[8]

Chemical Reactivity and Synthetic Utility
N-ethylcyclopentanamine, as a secondary amine, exhibits characteristic nucleophilic and

basic properties. Its reactivity is a key aspect of its utility as a synthetic building block.
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Caption: Reactivity Profile of N-Ethylcyclopentanamine.

N-Acylation: The secondary amine readily reacts with acyl halides or anhydrides to form the

corresponding amides. This reaction is fundamental for introducing the N-
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ethylcyclopentylamino moiety into larger molecules.

N-Alkylation: Further alkylation of the secondary amine leads to the formation of tertiary

amines. This can be achieved with alkyl halides or through another reductive amination

reaction with an aldehyde or ketone.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional

group in many pharmaceutical compounds.

Aza-Michael Addition: As a nucleophile, N-ethylcyclopentanamine can participate in

conjugate addition reactions with α,β-unsaturated carbonyl compounds.

Applications in Research and Development
The structural features of N-ethylcyclopentanamine make it an attractive building block in

several areas of chemical research, particularly in the development of bioactive molecules.

Medicinal Chemistry
The cyclopentylamine motif is present in a number of pharmacologically active compounds.

The introduction of an N-ethyl group can modulate the pharmacokinetic and pharmacodynamic

properties of a lead compound, such as its lipophilicity, metabolic stability, and receptor binding

affinity. While specific examples of marketed drugs containing the N-ethylcyclopentanamine
fragment are not prominent, its potential as a scaffold in drug discovery is significant. It can be

incorporated into molecules targeting a wide range of therapeutic areas, including but not

limited to, antiviral, anticancer, and central nervous system (CNS) disorders. The synthesis of

derivatives of cyclic amines is a common strategy in the development of new therapeutic

agents.[9]

Agrochemicals
Similar to medicinal chemistry, the development of novel pesticides and herbicides often

involves the synthesis and screening of libraries of amine derivatives. The lipophilic nature of

the cyclopentyl group can enhance the penetration of the active compound through the waxy

cuticles of plants or the exoskeletons of insects.

Materials Science
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Amines are widely used as curing agents for epoxy resins and as building blocks for polymers.

N-ethylcyclopentanamine could potentially be used in these applications. Furthermore,

organic amines with alkyl chains and cyclic moieties have been investigated as corrosion

inhibitors for various metals and alloys.[10][11] The nitrogen atom can adsorb onto the metal

surface, forming a protective layer that inhibits corrosion.

Safety and Handling
N-Ethylcyclopentanamine is classified as a flammable liquid and is corrosive, causing severe

skin burns and eye damage.[1]

GHS Hazard Statements:

H226: Flammable liquid and vapor.[1]

H314: Causes severe skin burns and eye damage.[1]

Precautionary Measures:

Handle in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Keep away from heat, sparks, and open flames.

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information

before handling this compound.

Conclusion
N-Ethylcyclopentanamine is a versatile secondary amine with a valuable combination of

structural and chemical properties. Its straightforward synthesis via reductive amination makes

it readily accessible for a wide range of research and development applications. While detailed

spectroscopic assignments in the public domain are scarce, its structure can be reliably

confirmed using standard analytical techniques. The reactivity of the secondary amine
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functionality, coupled with the physicochemical properties imparted by the ethyl and cyclopentyl

groups, positions N-ethylcyclopentanamine as a significant building block for the synthesis of

novel compounds in medicinal chemistry, agrochemicals, and materials science. As the

demand for new chemical entities with tailored properties continues to grow, the utility of such

fundamental building blocks will undoubtedly expand.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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